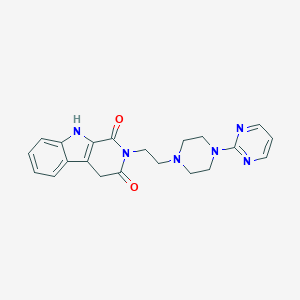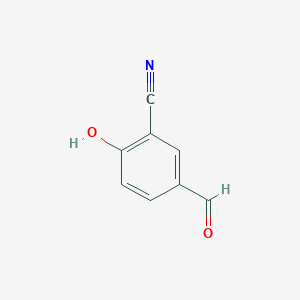
2-Amino-1-trityl-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-trityl-imidazole, also known as ATI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Amino-1-trityl-imidazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been proposed that it may interact with proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-trityl-imidazole has biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-1-trityl-imidazole in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Amino-1-trityl-imidazole in scientific research. One direction is to further investigate its mechanism of action in order to optimize its use in cancer treatment and other applications. Additionally, it may be useful to explore its potential as a tool for studying protein-protein interactions and enzyme activity. Finally, it may be useful to investigate its potential as a therapeutic agent for other diseases beyond cancer.
In conclusion, 2-Amino-1-trityl-imidazole is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Amino-1-trityl-imidazole in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-trityl-imidazole has been used in various scientific research applications. It has been studied as a potential therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been investigated as a potential tool for studying protein-protein interactions and as a probe for studying enzyme activity.
Eigenschaften
CAS-Nummer |
185563-93-3 |
|---|---|
Produktname |
2-Amino-1-trityl-imidazole |
Molekularformel |
C22H19N3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-tritylimidazol-2-amine |
InChI |
InChI=1S/C22H19N3/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,23,24) |
InChI-Schlüssel |
HKYAKZXAOGNRHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N |
Synonyme |
2-AMINO-1-TRITYL-IMIDAZOLE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)